molecular formula C10H13NO B8614788 3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one CAS No. 60169-87-1

3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one

Cat. No.: B8614788
CAS No.: 60169-87-1
M. Wt: 163.22 g/mol
InChI Key: OMTAZDWADKFLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 3-methylquinoline using hydrogenation catalysts . The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .

Industrial Production Methods:

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed:

    Oxidation: Quinoline derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

Chemistry:

3-Methyl-5,6,7,8-tetrahydro-1$l^{5}-quinolin-1-one is used as a building block in the synthesis of various heterocyclic compounds.

Biology:

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine:

The compound’s derivatives are being explored for their therapeutic potential in treating various diseases, including infections and cancer .

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

Properties

CAS No.

60169-87-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-methyl-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium

InChI

InChI=1S/C10H13NO/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h6-7H,2-5H2,1H3

InChI Key

OMTAZDWADKFLQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2)[N+](=C1)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Methyl-5,6,7,8-tetrahydroquinoline (50 g.) was dissolved in glacial acetic acid (180 ml.) and the solution treated with 30% hydrogen peroxide (70 ml.) and heated at 80° C for 20 hours. The solvent was removed in vacuo and the residual oil diluted with water (25 ml.) and re-evaporated. The resulting oil was dissolved in chloroform (100 ml.), washed with aqueous sodium carbonate (2 × 25 ml.), saturated brine (2 × 25 ml.), dried (MgSO4) and the solvent removed in vacuo to give 3-Methyl-5,6,7,8-tetrahydroquinoline-1-oxide (60 g.) as a pale yellow solid which was used without purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.